Cas no 163837-57-8 ((R)-(4-Chlorophenyl)(phenyl)methanamine)

(R)-(4-Chlorophenyl)(phenyl)methanamine 化学的及び物理的性質
名前と識別子
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- (R)-1-(4-CHLOROPHENYL)-1-PHENYLMETHANAMINE
- (-)-[(4-Chlorophenyl)phenylmethyl]amine
- (-)-Alpha-(4-Chlorophenyl)benzylamine (+)-tartrate salt
- (-)-α-(4-CHLOROPHENYL)BENZYLAMINE (+)-TARTRATE SALT
- (R)-(4-chlorophenyl)(phenyl)methanamine
- (R)-1-(4-CHLOROPHENYL)-1-PHENYLMETHYLAMINE
- (-)-4-Chlorobenzhydrylamine
- (+)-Tartrate Salt
- (R)-(-)-(4-CHLOROPHENYL)BENZYLAMINE
- (R)-(4-chlorophenyl)(phenyl)methylamine
- (R)-4-chlorobenzhydrylamine
- C-(4-chlorophenyl)-C-phenylmethylamine
- (-)-4-chloro--α-diphenylMethylaMine
- (R)-4-Chloro-α-phenyl benzenmethanamine
- (R)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HCL
- (R)-(+)-(4-chloro phenyl)phenyl Methyl aMine
- (R)-(4-Chloro-phenyl)-phenyl-methylamine
- 163837-57-8
- BENZENEMETHANAMINE, 4-CHLORO-.ALPHA.-PHENYL-, (.ALPHA.R)-
- BS-50951
- R666AH9N3Z
- MFCD12068384
- (R)-(4-chlorophenyl)-phenylmethanamine
- (-)-alpha-(4-Chlorophenyl)benzylamine
- Y12435
- SCHEMBL588409
- Benzenemethanamine, 4-chloro-?-phenyl-, (?R)-; (-)-4-Chlorobenzhydrylamine; (-)-[(4-Chlorophenyl)phenylmethyl]amine; (R)-?-(4-Chlorophenyl)benzylamine
- IMPURITY GL-1
- A1-53529
- (R)-(4-Chlorophenyl)phenylmethanamine
- AKOS015888722
- Benzenemethanamine, 4-chloro-alpha-phenyl-, (alphaR)-
- (-)-((4-CHLOROPHENYL)PHENYLMETHYL)AMINE
- [(R)-4-Chlorobenzhydryl]amine
- GS4127
- (4-Chlorophenyl)(phenyl)methanamine, (R)-
- (1R)-1-(4-CHLOROPHENYL)-1-PHENYLMETHANAMINE
- Benzenemethanamine, 4-chloro-a-phenyl-, (aR)-; (-)-4-Chlorobenzhydrylamine; (-)-[(4-Chlorophenyl)phenylmethyl]amine; (R)-a-(4-Chlorophenyl)benzylamine
- (R)-alpha-(4-Chlorophenyl)benzylamine
- (R)-(4-Chlorophenyl)(phenyl)methanamine
-
- MDL: MFCD12068384
- インチ: 1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1
- InChIKey: XAFODXGEQUOEKN-CYBMUJFWSA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CC=1)N
計算された属性
- Exact Mass: 217.065827g/mol
- Surface Charge: 0
- XLogP3: 3.5
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 1
- 回転可能化学結合数: 2
- Exact Mass: 217.065827g/mol
- 単一同位体質量: 217.065827g/mol
- Topological Polar Surface Area: 26Ų
- Heavy Atom Count: 15
- 複雑さ: 181
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- 密度みつど: 1.175
- Boiling Point: 336.9±27.0 °C at 760 mmHg
- フラッシュポイント: 194.3±11.8 °C
- Solubility: DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)
- PSA: 141.08000
- LogP: 1.96580
- じょうきあつ: 0.0±0.7 mmHg at 25°C
(R)-(4-Chlorophenyl)(phenyl)methanamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:-20°C Freezer, Under inert atmosphere
(R)-(4-Chlorophenyl)(phenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C609850-100mg |
(R)-(4-Chlorophenyl)(phenyl)methanamine |
163837-57-8 | 100mg |
$ 87.00 | 2023-09-08 | ||
abcr | AB282969-1 g |
(R)-(4-Chloro-phenyl)-phenyl-methylamine; . |
163837-57-8 | 1 g |
€285.60 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO670-200mg |
(R)-(4-Chlorophenyl)(phenyl)methanamine |
163837-57-8 | 95+% | 200mg |
248.0CNY | 2021-08-04 | |
Alichem | A019120717-1g |
(R)-(4-Chlorophenyl)(phenyl)methanamine |
163837-57-8 | 95% | 1g |
426.19 USD | 2021-06-16 | |
abcr | AB282969-250 mg |
(R)-(4-Chloro-phenyl)-phenyl-methylamine; . |
163837-57-8 | 250 mg |
€162.00 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1054853-250mg |
Benzenemethanamine, 4-chloro-a-phenyl-, (aR)- |
163837-57-8 | 95+% | 250mg |
$220 | 2024-06-07 | |
abcr | AB282969-5g |
(R)-(4-Chloro-phenyl)-phenyl-methylamine; . |
163837-57-8 | 5g |
€955.30 | 2023-09-09 | ||
1PlusChem | 1P001UVT-1g |
Benzenemethanamine, 4-chloro-α-phenyl-, (αR)- |
163837-57-8 | ≥ 99% (Chiral HPLC, HPLC) | 1g |
$198.00 | 2024-06-19 | |
eNovation Chemicals LLC | Y1054853-250mg |
Benzenemethanamine, 4-chloro-a-phenyl-, (aR)- |
163837-57-8 | 95+% | 250mg |
$170 | 2025-02-20 | |
Aaron | AR001V45-100mg |
Benzenemethanamine, 4-chloro-α-phenyl-, (αR)- |
163837-57-8 | 95% | 100mg |
$84.00 | 2025-02-11 |
(R)-(4-Chlorophenyl)(phenyl)methanamine 関連文献
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Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
(R)-(4-Chlorophenyl)(phenyl)methanamineに関する追加情報
Comprehensive Overview of (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS No. 163837-57-8): Properties, Applications, and Industry Insights
(R)-(4-Chlorophenyl)(phenyl)methanamine (CAS No. 163837-57-8) is a chiral amine compound with significant relevance in pharmaceutical and chemical research. Its molecular structure features a 4-chlorophenyl group and a phenyl moiety attached to a central methanamine framework, conferring unique stereochemical properties. This compound is increasingly studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of enantioselective drugs targeting neurological and metabolic disorders.
The growing demand for chiral building blocks in drug development has propelled interest in (R)-(4-Chlorophenyl)(phenyl)methanamine. Researchers highlight its utility in asymmetric synthesis, where the (R)-enantiomer often exhibits distinct biological activity compared to its (S)-counterpart. Recent publications in journals like Organic Letters and Journal of Medicinal Chemistry discuss its role in creating novel therapeutic agents, aligning with the industry's focus on precision medicine.
From a synthetic chemistry perspective, CAS 163837-57-8 demonstrates remarkable stability under various reaction conditions, making it suitable for multi-step organic synthesis. Its chlorophenyl group enhances electron-withdrawing characteristics, which is valuable in designing catalysts and ligands for cross-coupling reactions. These attributes address frequent search queries about "high-performance chiral amines" and "specialty chemicals for drug discovery," reflecting current market trends.
Quality control of (R)-(4-Chlorophenyl)(phenyl)methanamine requires advanced analytical techniques. HPLC with chiral stationary phases is commonly employed to verify enantiomeric purity (>99% ee), a critical parameter for pharmaceutical applications. This aligns with industry concerns about "chiral separation methods" and "GMP-compliant intermediates," which rank highly in academic and commercial search databases.
The compound's physicochemical properties—including a molecular weight of 217.69 g/mol, melting point range of 98-102°C, and solubility in organic solvents—make it particularly useful for process chemistry optimization. These characteristics respond to frequent technical queries about "amine compound handling" and "solvent selection for chiral amines," demonstrating practical relevance for laboratory technicians.
Environmental and regulatory aspects of 163837-57-8 follow standard protocols for amine compounds. While not classified as hazardous under current guidelines, proper storage under inert atmosphere is recommended to maintain stability. This information addresses common safety-related searches without triggering regulatory concerns, adhering to platform policies.
Market analysts note increasing patent filings incorporating (R)-(4-Chlorophenyl)(phenyl)methanamine derivatives, particularly in central nervous system drug development. This correlates with rising Google Trends data for "chiral drug intermediates market" and "CNS therapeutic breakthroughs," positioning the compound at the intersection of commercial and scientific interest.
Future research directions may explore the compound's potential in biocatalysis and continuous flow chemistry applications, responding to industry demands for sustainable manufacturing. Such developments would align with trending searches about "green chemistry innovations" and "flow reactor compatible intermediates," ensuring continued relevance in evolving chemical landscapes.
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